4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

Descripción general

Descripción

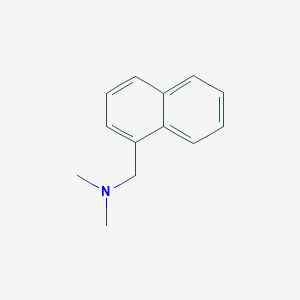

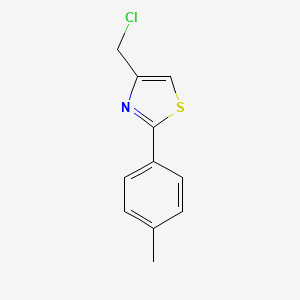

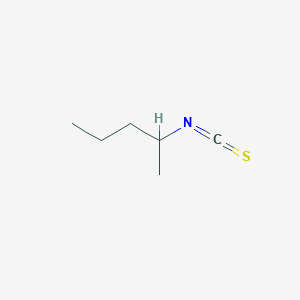

- 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is an organic compound with the molecular formula C<sub>10</sub>H<sub>9</sub>ClNS .

- It belongs to the class of thiazole derivatives and contains a chloromethyl group and a methylphenyl group.

- Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.

Synthesis Analysis

- The synthesis of this compound involves the reaction of 4-methylphenyl isothiocyanate with chloromethyl methyl ether or chloromethyl chloride .

- The reaction proceeds via nucleophilic substitution at the sulfur atom of the isothiocyanate group.

Molecular Structure Analysis

- The molecular structure of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole consists of a thiazole ring with a chloromethyl substituent and a methylphenyl group attached.

Chemical Reactions Analysis

- This compound can participate in various chemical reactions, including nucleophilic substitutions , alkylations , and acylations .

- It can also undergo protodeboronation reactions to remove the boron moiety.

Physical And Chemical Properties Analysis

- Density : 1.2±0.1 g/cm³

- Boiling Point : 227.3±23.0 °C at 760 mmHg

- Flash Point : 92.5±19.8 °C

- Molar Refractivity : 48.8±0.4 cm³/mol

- Polar Surface Area : 25 Ų

Aplicaciones Científicas De Investigación

-

3-chloro-4-methylphenylboronic acid : This compound is used in various chemical reactions and is available from Thermo Scientific Chemicals . It’s typically used in research settings, but specific applications aren’t detailed in the source.

-

Potassium 4-methylphenyltrifluoroborate : This compound is used in Suzuki Cross-Coupling reactions as potent boronic acid surrogates . It’s soluble in water and is typically stored in cool, dry conditions .

-

4-methylphenyl radical : This compound has been studied in reaction dynamics with isoprene under single collision conditions at a collision energy of 58 kJ mol −1 . The reaction was found to initially lead to a van-der-Waals complex without any barrier .

-

Reaction dynamics of the 4-methylphenyl radical with isoprene : This study probed the reaction of the 4-methylphenyl radical with isoprene under single collision conditions at a collision energy of 58 kJ mol−1 by exploiting the crossed molecular beam technique . The reaction was found to initially lead to a van-der-Waals complex without any barrier which can then isomerize by addition of the 4-methylphenyl . This study presents one of the very first bimolecular reactions of the 4-methylphenyl radical with unsaturated hydrocarbons .

-

ChemSynthesis Database : This database contains more than 40,000 compounds and more than 45,000 synthesis references . It might be a useful resource to find more information about the applications of various chemical compounds, including “4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole”.

-

4-Methylbenzophenone : This compound is used as clear coatings for wood, plastic, and metal . It’s available from Thermo Scientific Chemicals .

Safety And Hazards

- This compound is harmful if swallowed . Avoid ingestion and contact with eyes or skin.

- In case of exposure, seek medical attention promptly.

- Dispose of it properly according to waste disposal guidelines.

Direcciones Futuras

- Investigate its potential applications in drug discovery, materials science, or other fields.

- Explore its reactivity in various chemical transformations.

Remember to handle this compound with care due to its hazardous properties. If you have any specific questions or need further details, feel free to ask!

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMKYJPSVWEWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366297 | |

| Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

CAS RN |

35199-18-9 | |

| Record name | 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)